molecular formula C21H20ClFN2O B11212047 9'-Chloro-2'-(4-fluorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Chloro-2'-(4-fluorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11212047
M. Wt: 370.8 g/mol
InChI Key: VFCZMFYOHRRVON-UHFFFAOYSA-N
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Description

This compound, with the systematic name 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine , belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. Its chemical formula is C24H20ClFN2O3 . Let’s explore its properties and applications!

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the construction of the pyrazolo[1,5-c][1,3]benzoxazine scaffold. While specific methods may vary, a common approach includes cyclization reactions between appropriate precursors. For instance, the reaction of 3,4-dimethoxyaniline with 4-fluorobenzaldehyde followed by chlorination and cyclization can yield the desired compound.

Reaction Conditions::

    Precursor Synthesis: 3,4-dimethoxyaniline reacts with 4-fluorobenzaldehyde in the presence of suitable catalysts.

    Chlorination: The chlorination step introduces the chlorine atom at the 9-position.

    Cyclization: Cyclization of the intermediate forms the spiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] core.

Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using scalable processes with optimized yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability and reactivity.

    Substitution: Substitution reactions at the chloro and fluoro positions are possible.

    Reduction: Reduction of the nitro group (if present) could yield an amino derivative.

Common Reagents and Conditions::

    Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2).

    Cyclization: Acidic conditions (e.g., Lewis acids) promote cyclization.

Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with altered substitution patterns or functional groups.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, anticancer).

    Chemistry: Used as a building block for novel heterocyclic compounds.

    Industry: Employed in material science or as a precursor for other compounds.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its mode of action.

Properties

Molecular Formula

C21H20ClFN2O

Molecular Weight

370.8 g/mol

IUPAC Name

9-chloro-2-(4-fluorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C21H20ClFN2O/c22-15-6-9-20-17(12-15)19-13-18(14-4-7-16(23)8-5-14)24-25(19)21(26-20)10-2-1-3-11-21/h4-9,12,19H,1-3,10-11,13H2

InChI Key

VFCZMFYOHRRVON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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